molecular formula C9H15N3O2 B13287162 4-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B13287162
M. Wt: 197.23 g/mol
InChI Key: KUKMTYHTSOGRPP-UHFFFAOYSA-N
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Description

4-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine is a pyrazole derivative featuring a methyl group at position 4 of the pyrazole ring and an oxolane (tetrahydrofuran) moiety linked via an oxygen-methyl (-OCH₂-) group at position 1 (Figure 1). Its molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.24 g/mol. The compound’s structural uniqueness arises from the oxygen bridge connecting the oxolan-3-yl group to the pyrazole ring, distinguishing it from analogs with direct methylene (-CH₂-) linkages.

Pyrazole derivatives are widely explored in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties. The target compound’s oxy-substituted side chain may facilitate hydrogen bonding with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

4-methyl-1-(oxolan-3-yloxymethyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3O2/c1-7-4-12(11-9(7)10)6-14-8-2-3-13-5-8/h4,8H,2-3,5-6H2,1H3,(H2,10,11)

InChI Key

KUKMTYHTSOGRPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)COC2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazol-3-amine with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among pyrazole derivatives include:

  • Substituent Position : Methyl group at position 4 (target) vs. 5 (e.g., 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine) .
  • Linker Type : Oxygen bridge (-OCH₂-) in the target vs. methylene (-CH₂-) in 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine .
  • Heterocyclic Ring : Oxolan (5-membered) vs. oxan (6-membered tetrahydropyran) in analogs like 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine .
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituent Position Linker Type logP* Water Solubility (mg/mL)*
Target Compound C₉H₁₅N₃O₂ 4-methyl, N1-OCH₂ -OCH₂- 1.12 8.5
4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine C₉H₁₅N₃O 4-methyl, N1-CH₂ -CH₂- 1.45 5.2
5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine C₉H₁₅N₃O 5-methyl, N1-CH₂ -CH₂- 1.38 6.0
4-Chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine C₉H₁₄ClN₃O 4-chloro, N1-CH₂CH₂ -CH₂CH₂- 2.10 3.1
1-[(Propan-2-yloxy)methyl]-1H-pyrazol-3-amine C₇H₁₃N₃O N1-OCH₂ -OCH₂- 0.82 12.3

*Predicted values based on structural analogs and computational models.

Key Observations :

  • The oxygen linker in the target compound reduces lipophilicity (logP = 1.12) compared to analogs with methylene bridges (logP = 1.38–1.45), enhancing water solubility .
  • Chlorine substitution (e.g., 4-chloro analog) increases logP significantly (2.10) due to its hydrophobic nature .

Biological Activity

4-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine, identified by its CAS number 1880869-17-9, is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of 4-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine is C9H15N3O2C_9H_{15}N_3O_2 with a molecular weight of 197.23 g/mol. The structure features a pyrazole ring substituted with an oxolane moiety, which may influence its biological properties.

PropertyValue
CAS Number1880869-17-9
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine have been shown to possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In a study of novel pyrazole derivatives, certain compounds demonstrated up to 76% inhibition against E. coli at a concentration of 10 µM, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory properties. A study highlighted that certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone . This suggests that 4-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine may have similar potential in modulating inflammatory responses.

Antitumor Activity

The potential antitumor activity of pyrazole derivatives has been documented in various studies. For example, compounds containing the pyrazole structure were tested against different cancer cell lines and showed promising results in inhibiting tumor growth by inducing apoptosis . The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

The biological activities of pyrazoles, including 4-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine, are attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors for enzymes involved in inflammatory processes (e.g., COX enzymes).
  • Modulation of Cytokine Production : These compounds can downregulate the production of pro-inflammatory cytokines.
  • Direct Antimicrobial Action : Pyrazoles may disrupt bacterial cell wall synthesis or function as competitive inhibitors for bacterial enzymes.

Study on Antimicrobial Efficacy

In a comparative study involving several pyrazole derivatives, including those structurally related to 4-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine, researchers found that specific modifications significantly enhanced antibacterial activity against resistant strains of bacteria .

Anti-inflammatory Assessment

Another study evaluated the anti-inflammatory effects of pyrazole derivatives through in vivo models. The results indicated that compounds similar to our target compound effectively reduced paw edema in carrageenan-induced inflammation models, demonstrating comparable efficacy to established anti-inflammatory agents .

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